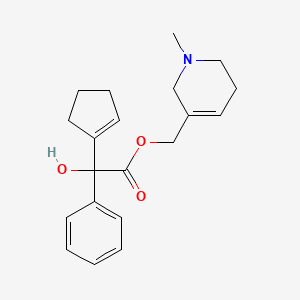
Thiodiglycol distearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiodiglycol distearate is an organosulfur compound derived from thiodiglycol and stearic acid. It is primarily used in various industrial applications due to its unique chemical properties, including its role as a surfactant and emulsifying agent. This compound is known for its ability to enhance the stability and texture of products, making it valuable in the formulation of cosmetics, lubricants, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions: Thiodiglycol distearate is synthesized through the esterification of thiodiglycol with stearic acid. The reaction typically involves heating thiodiglycol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Thiodiglycol distearate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Thiodiglycol distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological assays and experiments requiring stable emulsions.
Medicine: Utilized in the development of pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Industry: Widely used in the production of cosmetics, lubricants, and other industrial products due to its emulsifying properties.
作用机制
The mechanism of action of thiodiglycol distearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly valuable in the formulation of cosmetics and pharmaceuticals, where stable emulsions are essential for product efficacy.
相似化合物的比较
Thiodiglycol: A precursor to thiodiglycol distearate, used in various industrial applications.
Diethylene glycol distearate: Similar in structure but lacks the sulfur atom, leading to different chemical properties.
Glyceryl distearate: Another ester of stearic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as enhanced emulsifying capabilities and the ability to undergo specific oxidation and reduction reactions. This makes it particularly valuable in applications requiring stable emulsions and specific chemical reactivity.
属性
CAS 编号 |
4275-32-5 |
|---|---|
分子式 |
C40H78O4S |
分子量 |
655.1 g/mol |
IUPAC 名称 |
2-(2-octadecanoyloxyethylsulfanyl)ethyl octadecanoate |
InChI |
InChI=1S/C40H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)43-35-37-45-38-36-44-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI 键 |
TVMWUKISXDJCQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCSCCOC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


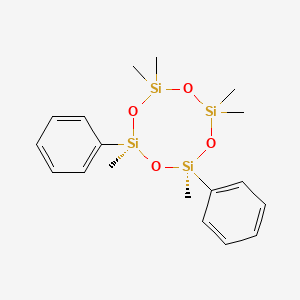
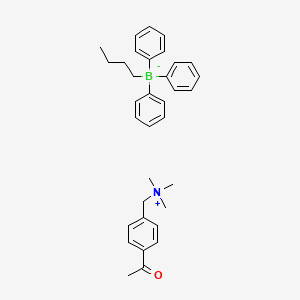

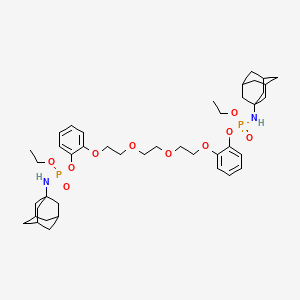
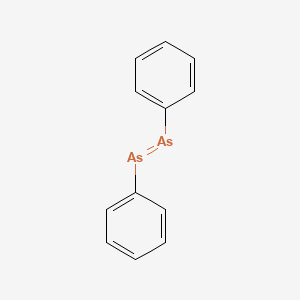

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
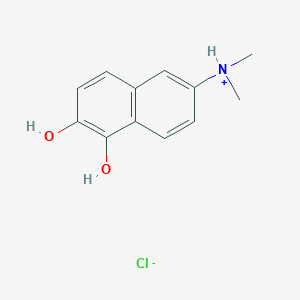

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)

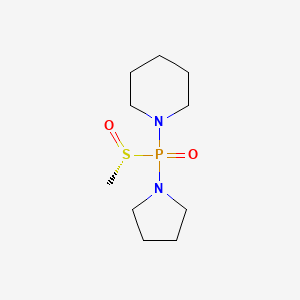
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
